molecular formula C14H15N3O3 B10982866 2-[2-oxo-2-(piperazin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione

2-[2-oxo-2-(piperazin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B10982866
M. Wt: 273.29 g/mol
InChI Key: MJPOLPIPXQNZBH-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(piperazin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione: 4-(2-oxo-2-(piperazin-1-yl)ethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one hydrochloride , is a chemical compound with the following structure:

Structure: C13H17O3N4Cl\text{Structure: } \text{C}_{13}\text{H}_{17}\text{O}_3\text{N}_4\text{Cl} Structure: C13​H17​O3​N4​Cl

This compound contains an isoindole core with a piperazine moiety attached via an ethyl ketone group. It is a solid substance and has been studied for various applications .

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The products formed depend on the specific reaction conditions. For example, reduction may yield the corresponding alcohol or amine derivatives.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

    Biology: It could serve as a pharmacophore for drug design, targeting specific receptors or enzymes.

    Medicine: Investigations into its potential therapeutic properties, such as antimicrobial or anticancer effects.

    Industry: Its use in the synthesis of other compounds or materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. For instance, if it acts as a drug, it may interact with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

Remember that this compound’s full potential lies in ongoing research and discovery.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

2-(2-oxo-2-piperazin-1-ylethyl)isoindole-1,3-dione

InChI

InChI=1S/C14H15N3O3/c18-12(16-7-5-15-6-8-16)9-17-13(19)10-3-1-2-4-11(10)14(17)20/h1-4,15H,5-9H2

InChI Key

MJPOLPIPXQNZBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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